(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a hydroxyphenyl group, and a phenylprop-2-enamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by condensing 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves coupling the benzoxazole derivative with cinnamic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxazole ring, which can exhibit fluorescence properties. It is also investigated for its interactions with biomolecules like proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzoxazole ring can interact with aromatic residues in proteins, while the hydroxyphenyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Allylamine: An unsaturated amine used in the production of polymers and pharmaceuticals.
Uniqueness
(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide is unique due to its combination of a benzoxazole ring, hydroxyphenyl group, and phenylprop-2-enamide moiety. This combination provides a distinct set of chemical and physical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-12-20-22(13-16(15)2)29-24(26-20)19-14-18(9-10-21(19)27)25-23(28)11-8-17-6-4-3-5-7-17/h3-14,27H,1-2H3,(H,25,28)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVJORBAUZXOY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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